tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate: Structural Analytics, Synthesis, and Utility in sp³-Enriched Drug Design
tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate: Structural Analytics, Synthesis, and Utility in sp³-Enriched Drug Design
Executive Summary
In contemporary medicinal chemistry, the shift away from flat, aromatic-heavy molecules toward architecturally complex, sp³-rich frameworks is a defining paradigm for improving clinical success rates. tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate represents a premier bifunctional building block designed precisely for this purpose. By bridging a Boc-protected piperidine ring with an unprotected azetidine via a flexible ether linkage, this scaffold provides orthogonal reactivity, high conformational rigidity, and an exceptional fraction of sp³ carbons (Fsp³). This technical guide explores the structural dynamics, physicochemical properties, and validated synthetic methodologies for integrating this compound into advanced drug discovery pipelines.
Chemical Identity and Structural Analytics
The compound is a highly specialized bicyclic aliphatic ether. Its architecture is defined by three distinct domains: a piperidine core, an ether bridge, and an azetidine terminal ring.
-
Conformational Dynamics: The piperidine ring predominantly adopts a chair conformation. The bulky tert-butyl carboxylate (Boc) group at the N1 position induces partial double-bond character (carbamate resonance), restricting nitrogen inversion. To minimize 1,3-diaxial steric clashes, the ether linkage at C4 heavily favors the equatorial position.
-
Azetidine Ring Strain: The four-membered azetidine ring possesses a high inherent ring strain of approximately 25.4 kcal/mol[1]. Despite this angle strain, the ring maintains a puckered conformation to relieve torsional strain (Pitzer strain) between adjacent hydrogen atoms. This puckering provides unique spatial exit vectors that are unattainable with larger, less strained heterocycles like pyrrolidines[2].
Quantitative Physicochemical Properties
The following table summarizes the foundational metrics of the base compound and its commercially available hydrochloride salt.
| Property | Value |
| IUPAC Name | tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate |
| CAS Registry Number | 2306278-50-0 (Hydrochloride salt) |
| Molecular Formula | C₁₃H₂₄N₂O₃ (Base) |
| Molecular Weight | 256.34 g/mol |
| Fraction of sp³ Carbons (Fsp³) | 0.92 (12 out of 13 carbons) |
| Hydrogen Bond Donors | 1 (Azetidine NH) |
| Hydrogen Bond Acceptors | 4 (Boc O x2, Ether O, Azetidine N) |
| Rotatable Bonds | 4 |
| Azetidine Ring Strain | ~25.4 kcal/mol[1] |
| Estimated pKa (Secondary Amine) | ~10.4 |
Strategic Utility in Medicinal Chemistry
The integration of this building block into a drug discovery workflow is driven by highly specific pharmacokinetic and pharmacodynamic causalities.
1. The "Escape from Flatland" Principle: Increasing the Fsp³ of a drug candidate directly correlates with improved aqueous solubility and decreased off-target promiscuity. With an Fsp³ of 0.92, this scaffold drastically reduces the lipophilicity (logD) typically associated with biphenyl or heteroaromatic linkers, thereby enhancing metabolic stability and oral bioavailability.
2. Azetidine as a Superior Bioisostere: As detailed in recent literature on , the azetidine motif acts as a highly effective bioisostere for piperidines and pyrrolidines[2]. Its constrained geometry lowers the basicity of the nitrogen slightly while providing a rigid, highly directional vector for target protein binding[2]. This is particularly valuable in the design of PROTAC linkers or kinase inhibitors where precise spatial orientation is required to engage solvent-exposed domains.
Caption: Logical relationship between sp3-rich structural features and improved pharmacokinetic outcomes.
Synthetic Methodology and Experimental Protocols
Synthesizing this bifunctional ether requires careful consideration of protecting group orthogonality and the inherent steric hindrance of secondary alcohols.
Mechanistic Causality: Why Williamson over Mitsunobu?
A standard Mitsunobu reaction between 1-Boc-piperidin-4-ol and an N-protected azetidin-3-ol is generally avoided. The steric bulk of the secondary alcohol hinders the formation of the alkoxyphosphonium intermediate. Furthermore, the basicity of the azodicarboxylate byproducts frequently promotes E2 elimination, yielding the undesired alkene (1-Boc-1,2,3,6-tetrahydropyridine). Therefore, a Williamson ether synthesis utilizing a highly reactive mesylate on the azetidine ring is the superior, self-validating choice.
Step-by-Step Protocol
Step 1: Williamson Etherification Objective: Form the ether linkage between the piperidine and azetidine rings.
-
Preparation: Dissolve 1-Boc-piperidin-4-ol (1.0 eq) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Causality: NaH is a strong, non-nucleophilic base required to irreversibly deprotonate the secondary alcohol, forming a reactive alkoxide. The 0 °C temperature prevents exothermic degradation of the acid-sensitive Boc group.
-
-
Electrophile Addition: Stir for 30 minutes until H₂ evolution ceases, then add 1-Cbz-3-(mesyloxy)azetidine (1.2 eq) dropwise.
-
Heating: Elevate the temperature to 80 °C and stir for 12 hours.
-
Causality: While the mesylate is an excellent leaving group, the steric hindrance of the secondary carbon on the azetidine ring necessitates thermal energy to drive the Sₙ2 displacement to completion.
-
-
Validation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and monitor via LC-MS. The intermediate mass should correspond to [M+H]⁺ for the Cbz-protected ether.
Step 2: Catalytic Hydrogenolysis Objective: Selectively unmask the azetidine nitrogen for downstream functionalization.
-
Preparation: Dissolve the purified intermediate in HPLC-grade Methanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).
-
Reduction: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas (H₂) via a balloon (1 atm). Stir at room temperature for 4 hours.
-
Causality: Hydrogenolysis selectively cleaves the benzyl carbamate (Cbz) protecting group. The tert-butyl carbamate (Boc) on the piperidine is completely stable to these reductive conditions, ensuring orthogonal deprotection.
-
-
Validation: Filter the suspension through a Celite pad to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure. Confirm the removal of the aromatic Cbz protons (7.3–7.4 ppm) via ¹H-NMR.
Caption: Synthetic workflow for tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate via etherification.
Handling, Storage, and Safety Protocols
-
Storage Conditions: The compound should be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The free secondary amine on the azetidine ring is susceptible to atmospheric carbon dioxide, which can lead to the formation of carbamate salts over time.
-
Handling: Standard laboratory personal protective equipment (PPE) is required. The free amine base can be slightly hygroscopic; therefore, dispensing should occur in a low-humidity environment or a glovebox if high-precision molarity is required for subsequent coupling reactions.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp3 Hybridized Carbon Atoms. Journal of Medicinal Chemistry. URL:[Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. URL:[Link]
-
RSC Advances. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. URL:[Link]
